4-(Chloromethyl)-5-fluoro-2-(trifluoromethyl)pyridine
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Overview
Description
4-(Chloromethyl)-5-fluoro-2-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloromethyl group at the 4-position, a fluorine atom at the 5-position, and a trifluoromethyl group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-5-fluoro-2-(trifluoromethyl)pyridine can be achieved through several synthetic routes. Another approach includes the use of Grignard reagents to add the desired substituents to the pyridine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include steps such as halogenation, nucleophilic substitution, and catalytic reactions to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-5-fluoro-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, halogenating agents, and catalytic systems such as palladium catalysts . Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with multiple functional groups .
Scientific Research Applications
4-(Chloromethyl)-5-fluoro-2-(trifluoromethyl)pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-5-fluoro-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine and trifluoromethyl groups enhances its chemical reactivity and ability to interact with biological molecules. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Chloromethyl)-5-fluoro-2-(trifluoromethyl)pyridine include other trifluoromethylpyridine derivatives such as 4-(Trifluoromethyl)pyridine and 2-Fluoro-4-(trifluoromethyl)pyridine .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. The combination of the chloromethyl, fluorine, and trifluoromethyl groups makes it a versatile compound for various chemical reactions and applications .
Properties
Molecular Formula |
C7H4ClF4N |
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Molecular Weight |
213.56 g/mol |
IUPAC Name |
4-(chloromethyl)-5-fluoro-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4ClF4N/c8-2-4-1-6(7(10,11)12)13-3-5(4)9/h1,3H,2H2 |
InChI Key |
ZBUKWHMEPKUXDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)F)CCl |
Origin of Product |
United States |
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